(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H23N3O3S2 and its molecular weight is 477.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
Research on compounds structurally related to "(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide" often involves the synthesis of novel derivatives and their subsequent screening for various biological activities. For instance, studies have demonstrated the antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities of fluoro substituted benzothiazoles and sulphonamido quinazolinyl imidazole derivatives. These activities highlight the potential of such compounds in contributing to the development of new therapeutic agents (Patel et al., 2009).
Pharmacological Potential
The pharmacological exploration of derivatives related to this compound has identified potential diuretic and antihypertensive agents among a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives. Such studies are vital for discovering new treatments for conditions like hypertension (Rahman et al., 2014).
Anticancer and Antipsychotic Research
Further research has highlighted the anticancer, antimicrobial, anti-inflammatory, and psychotropic activities of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives. These compounds demonstrate significant potential in treating various cancers and psychiatric disorders, showcasing the broad therapeutic applications of these chemical frameworks (Zablotskaya et al., 2013).
Molecular Synthesis and Characterization
On the synthetic front, novel hetarylquinolines have been developed, incorporating thiazolidine and dihydrothiazole rings. Such synthetic advancements are crucial for the generation of new molecules with potential therapeutic applications (Aleqsanyan & Hambardzumyan, 2021).
PI3K Inhibitors and Anticancer Agents
The discovery of novel PI3K inhibitors based on 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides has also been reported. These compounds exhibit potent antiproliferative activities against various cancer cell lines, illustrating the compound's relevance in cancer research (Shao et al., 2014).
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-2-28-22-9-5-6-10-23(22)32-25(28)26-24(29)19-11-13-21(14-12-19)33(30,31)27-16-15-18-7-3-4-8-20(18)17-27/h3-14H,2,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHJZOYEXHNKTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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